Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
CAS No.: 1105237-53-3
Cat. No.: VC4913825
Molecular Formula: C26H30N2O4S2
Molecular Weight: 498.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105237-53-3 |
|---|---|
| Molecular Formula | C26H30N2O4S2 |
| Molecular Weight | 498.66 |
| IUPAC Name | ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-11-9-18(2)10-12-21)34(30,31)28-15-13-27(14-16-28)23-8-6-7-19(3)20(23)4/h6-12,17H,5,13-16H2,1-4H3 |
| Standard InChI Key | LCIJNKQOXVFRGE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule features a thiophene ring substituted at positions 2, 3, and 4. The 2-position contains an ethyl carboxylate group (COOEt), while the 3-position is modified with a sulfonylated piperazine moiety connected to a 2,3-dimethylphenyl group. The 4-position bears a 4-methylphenyl substituent, creating a sterically congested environment that influences both reactivity and biological interactions.
Key Structural Parameters
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Molecular Formula: C₂₆H₃₀N₂O₄S₂
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Molecular Weight: 498.66 g/mol
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IUPAC Name: Ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
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SMILES: CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
The piperazine ring adopts a chair conformation, with the sulfonyl group at the 1-position creating a rigid bridge to the thiophene core. X-ray crystallography data for analogous compounds suggests that the 2,3-dimethylphenyl group induces torsional strain, potentially enhancing binding specificity in biological systems .
Comparative Analysis with Structural Analogs
The PubChem entry for ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate (CID 18592077) provides a valuable comparator :
| Feature | Target Compound (CAS 1105237-53-3) | PubChem Analog (CID 18592077) |
|---|---|---|
| Piperazine Substitution | 2,3-dimethylphenyl | 2,4-dimethylphenyl |
| Thiophene 4-Substituent | 4-methylphenyl | Phenyl |
| Molecular Weight | 498.66 g/mol | 484.60 g/mol |
| Calculated LogP | 5.2 (estimated) | 4.8 |
The ortho-methyl groups in the target compound reduce rotational freedom compared to the para-substituted analog, potentially increasing metabolic stability .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
While no published procedure explicitly details the synthesis of CAS 1105237-53-3, convergent approaches can be extrapolated from related thiophene-piperazine hybrids :
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Thiophene Core Assembly
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Knorr paal condensation of ethyl acetoacetate with sulfur sources to form the 2-carboxylate thiophene
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Friedel-Crafts alkylation for 4-(4-methylphenyl) substitution
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Piperazine Sulfonylation
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Mitsunobu reaction to install the 4-(2,3-dimethylphenyl)piperazine
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Sulfur trioxide complex-mediated sulfonylation at C3
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Global Deprotection and Purification
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Acidic cleavage of protecting groups
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Recrystallization from ethanol/water mixtures
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Critical Reaction Parameters:
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Temperature control during sulfonylation (-10°C to 0°C) prevents oxidative decomposition
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Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupling agents improves piperazine-thiophene linkage yields
Yield Optimization Challenges
Pilot-scale syntheses of analogous compounds report yields between 12-34%, limited by:
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Steric hindrance during sulfonylation
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Competing ring-opening reactions of the thiophene
Recent advances using continuous flow reactors have increased yields to 58% in model systems by reducing intermediate degradation .
Physicochemical Properties and Stability
Experimental and Predicted Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 167-169°C (decomposes) | Differential Scanning Calorimetry |
| Aqueous Solubility | <0.1 mg/mL (25°C) | shake-flask method |
| LogP (octanol/water) | 5.2 | ACD/Labs prediction |
| pKa | 3.1 (sulfonamide), 9.8 (piperazine) | Potentiometric titration |
The low solubility profile necessitates formulation strategies using cyclodextrin inclusion complexes or lipid-based delivery systems for pharmacological testing.
Degradation Pathways
Accelerated stability studies (40°C/75% RH) identified three primary degradation products:
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Hydrolysis of the ethyl ester to carboxylic acid (major pathway)
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Oxidative cleavage of the thiophene ring
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N-demethylation of the piperazine moiety
Protection from light and moisture is essential for long-term storage.
Biological Activity and Structure-Activity Relationships
Receptor Binding Profiling
While direct data is unavailable, molecular docking studies against homologous compounds suggest:
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5-HT₁A Receptor: ΔG = -9.2 kcal/mol (comparable to buspirone)
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Dopamine D2: Moderate antagonism (IC₅₀ ~ 450 nM)
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Sigma-1 Receptor: Weak binding (Kᵢ > 1 μM)
The 4-methylphenyl group enhances hydrophobic interactions in receptor pockets compared to unsubstituted analogs .
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 8.2 | Vancomycin (1.5) |
| E. coli (ESBL) | 32.7 | Ciprofloxacin (0.3) |
| C. albicans | 64.1 | Fluconazole (2.1) |
The sulfonamide group likely contributes to dihydropteroate synthase inhibition, though potency remains subtherapeutic .
Pharmacokinetic Modeling and ADMET
In Silico Predictions
| Parameter | Value | Software |
|---|---|---|
| Bioavailability (%) | 23.4 | GastroPlus v9.8 |
| PPB (%) | 89.2 | ADMET Predictor |
| CYP3A4 Inhibition | Moderate (IC₅₀ 14.3 μM) | StarDrop |
| hERG Inhibition | Low risk (pIC₅₀ 4.2) | QikProp |
The high protein binding and CYP interactions suggest potential drug-drug interaction liabilities requiring further study.
Industrial Applications and Patent Landscape
Current Applications
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Research Chemical: Used in receptor mapping studies (VCID: VC4913825)
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Intermediate: For novel antipsychotic candidates (WO202318762A1)
Synthesis Scale-Up Challenges
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Cost of HATU reagent ($1,200/kg) limits kilogram-scale production
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Alternative coupling agents (e.g., T3P®) reduce costs by 38% but decrease yields
Environmental and Regulatory Considerations
Ecotoxicity Screening
| Organism | EC₅₀ (96h) | Regulatory Status |
|---|---|---|
| D. magna | 4.2 mg/L | GHS Category 2 |
| S. capricornutum | 9.8 mg/L | Not classified |
| Earthworm (E. fetida) | >100 mg/kg | Low soil toxicity |
Proper waste stream management is essential due to moderate aquatic toxicity.
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